Trimethyl(tridecafluorohexyl)silane
Overview
Description
Trimethyl(tridecafluorohexyl)silane is a chemical compound with the molecular formula C9H9F13Si and a molecular weight of 392.24 . It is also known as Trimethyl(perfluorohexyl)silane .
Molecular Structure Analysis
Trimethyl(tridecafluorohexyl)silane contains a total of 31 bonds, including 22 non-H bonds and 5 rotatable bonds . The InChI code for this compound is 1S/C9H9F13Si/c1-23(2,3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3 .Physical And Chemical Properties Analysis
Trimethyl(tridecafluorohexyl)silane is a liquid at 20°C . It has a specific gravity of 1.44 and a refractive index of 1.32 . It should be stored under inert gas and conditions to avoid include moisture .Scientific Research Applications
Radical-Based Synthetic Chemistry
Tris(trimethylsilyl)silane (TTMSS) has seen widespread application in radical-based synthetic chemistry over the past thirty years. Its use spans a wide range of chemical processes and synthetic strategies under different experimental conditions. This includes functional group insertion and transformations, as well as the preparation of complex molecules, natural products, polymers, surfaces, and new materials, highlighting its value as a versatile free radical reagent in both academic and industrial settings (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).
Polymerization and Material Synthesis
The radical reductions, hydrosilylation, and consecutive radical reactions facilitated by TTMSS under mild conditions result in excellent yields of products with remarkable chemo-, regio-, and stereoselectivity. Its strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides, underscores its significance in the development of new polymeric materials (Chatgilialoglu & Lalevée, 2012).
Surface Modification and Coating Technologies
Innovative silane compounds, such as those related to trimethyl(tridecafluorohexyl)silane, have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve most lithium salts, providing a good passivation film on graphite anodes. Their high lithium-ion conductivities and stability in various conditions suggest significant potential for use in energy storage applications (Amine et al., 2006).
Synthesis and Chemical Transformations
The Hiyama cross-coupling reactions utilizing trimethylsilane derivatives for the production of β-trifluoromethylstyrene derivatives demonstrate the compound's utility in facilitating cross-coupling reactions under mild conditions, producing desired products in moderate to good yields. This highlights the compound's role in creating structurally diverse and complex chemical entities (Omote et al., 2012).
Advanced Materials and Functional Surfaces
Silane compounds play a critical role in the development of hydrophobic coatings and surface modifiers. Research on various hydrophobic silanes, including trimethyl(tridecafluorohexyl)silane analogs, demonstrates their efficacy in creating ultra-thin, efficient organic compounds for surface modification. These compounds are critical in applications ranging from biochip platforms to advanced materials requiring specific surface properties (Baruwa, Akinlabi, Oladijo, Akinlabi, & Chinn, 2019).
Safety And Hazards
Trimethyl(tridecafluorohexyl)silane is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed and precautions should be taken against static discharge . Protective gloves, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F13Si/c1-23(2,3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGSEBBCGYXEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F13Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447475 | |
Record name | Trimethyl(tridecafluorohexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl(tridecafluorohexyl)- | |
CAS RN |
135841-49-5 | |
Record name | Trimethyl(tridecafluorohexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(tridecafluorohexyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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